

Application Notes and Protocols for Nucleic Acid Imaging using 5-Propargylamino-ddUTP

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Compound of Interest

Compound Name: 5-Propargylamino-ddUTP

Cat. No.: B8600594

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Introduction

The visualization of nucleic acids within cellular and tissue contexts is a cornerstone of molecular biology and pathology. The enzymatic incorporation of modified nucleotides followed by bioorthogonal click chemistry offers a powerful and versatile method for labeling DNA. **5-Propargylamino-ddUTP** is a modified dideoxyuridine triphosphate containing a terminal alkyne group. This modification allows for a two-step labeling strategy: first, the enzymatic incorporation of the nucleotide into the 3'-ends of DNA by Terminal deoxynucleotidyl Transferase (TdT), and second, the covalent attachment of a fluorescent probe or other reporter molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. This method provides high specificity and sensitivity for the detection of DNA fragmentation, a hallmark of apoptosis, and can be adapted for other applications requiring 3'-end labeling of DNA.

The use of a small, bio-orthogonal alkyne group on the nucleotide analog leads to a higher incorporation efficiency by TdT compared to bulkier dye-labeled nucleotides, resulting in a more sensitive assay.^{[1][2]} This two-step labeling approach also offers flexibility in the choice of fluorescent dyes or other reporter molecules, allowing for multiplexing with other imaging modalities.

Principle of the Method

The labeling strategy involves two key steps:

- **Enzymatic Incorporation:** Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.^[3] In the presence of **5-Propargylamino-ddUTP**, TdT incorporates this modified nucleotide at the 3'-ends of DNA fragments. As a dideoxynucleotide, it also acts as a chain terminator, preventing further elongation.
- **Click Chemistry Reaction:** The incorporated alkyne-modified nucleotide is then detected via a highly specific and efficient copper(I)-catalyzed click reaction with an azide-functionalized reporter molecule, such as a fluorescent dye.^{[4][5][6]} This covalent reaction forms a stable triazole linkage, enabling the visualization of the labeled DNA.

Data Presentation

Table 1: Comparison of Modified Nucleotides for TdT-mediated DNA Labeling

Nucleotide Modification	Relative Incorporation Efficiency by TdT	Detection Method	Key Advantages	Key Disadvantages
Alkyne (e.g., 5-Propargylamino-ddUTP, EdUTP)	High	Click Chemistry	High sensitivity, small modification, flexible choice of reporter molecules.	Requires a two-step labeling process, potential copper cytotoxicity (can be mitigated).
Biotin	Moderate	Streptavidin-conjugate	Amplified signal possible.	Bulky label can reduce incorporation efficiency, potential for endogenous biotin background.
Fluorescent Dye (e.g., Fluorescein-dUTP)	Low to Moderate	Direct Fluorescence	Single-step labeling.	Bulky label significantly reduces incorporation efficiency, limited signal intensity.
Bromine (BrdUTP)	High	Antibody-based detection	High sensitivity.	Requires harsh denaturation steps for antibody access, which can alter sample morphology. ^[4]

Table 2: Recommended Reagent Concentrations for TdT Labeling and Click Reaction

Reagent	Stock Concentration	Final Concentration
TdT Reaction		
5-Propargylamino-ddUTP	1 mM	10-50 μ M
Terminal deoxynucleotidyl Transferase (TdT)	20 U/ μ L	0.5-1 U/ μ L
TdT Reaction Buffer	5X	1X
Click Reaction		
Azide-functionalized Fluorescent Dye	10 mM in DMSO	2-10 μ M
Copper (II) Sulfate (CuSO ₄)	100 mM	1 mM
Sodium Ascorbate	500 mM	5 mM

Experimental Protocols

Protocol 1: TdT-Mediated Incorporation of 5-Propargylamino-ddUTP in Cultured Cells

This protocol is designed for labeling apoptotic cells in culture.

Materials:

- Cultured cells (adherent or suspension)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Solution: 0.25% Triton™ X-100 in PBS
- TdT Reaction Buffer (5X)
- **5-Propargylamino-ddUTP** (1 mM stock)

- Terminal deoxynucleotidyl Transferase (TdT)
- Nuclease-free water

Procedure:

- Cell Preparation:
 - For adherent cells, grow cells on coverslips.
 - For suspension cells, harvest cells by centrifugation (400 x g for 5 minutes) and wash once with PBS.
- Fixation:
 - Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash cells twice with PBS for 5 minutes each.
- Permeabilization:
 - Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
 - Wash cells twice with PBS for 5 minutes each.
- TdT Labeling Reaction:
 - Prepare the TdT reaction mix on ice. For a 50 µL reaction:
 - 10 µL 5X TdT Reaction Buffer
 - 2.5 µL 1 mM **5-Propargylamino-ddUTP** (final concentration 50 µM)
 - 1 µL TdT (20 U/µL)
 - 36.5 µL Nuclease-free water
 - Remove PBS from the cells and add the TdT reaction mix.

- Incubate for 60 minutes at 37°C in a humidified chamber.
- Stop Reaction:
 - Wash cells three times with PBS for 5 minutes each to stop the reaction.
- Proceed to Protocol 2 for Click Chemistry Labeling.

Protocol 2: Click Chemistry Labeling of Incorporated 5-Propargylamino-ddUTP

This protocol describes the copper-catalyzed click reaction to attach a fluorescent azide to the alkyne-modified DNA.

Materials:

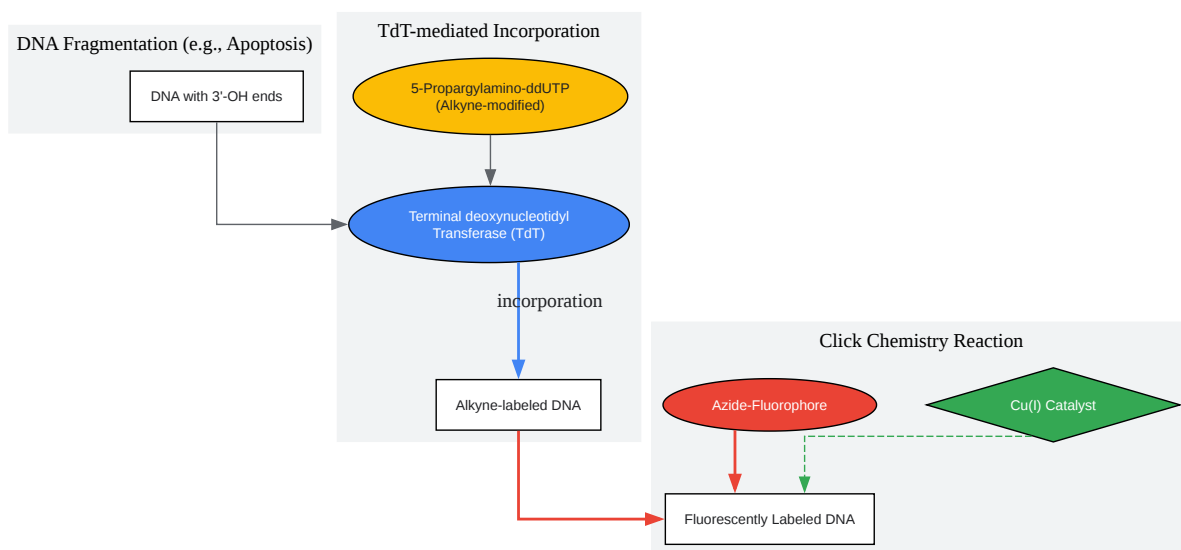
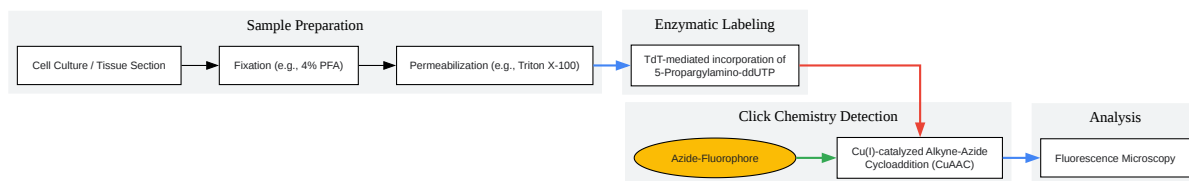
- Cells with incorporated **5-Propargylamino-ddUTP** (from Protocol 1)
- Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5
- Azide-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 Azide)
- Copper (II) Sulfate (CuSO₄) solution (100 mM in water)
- Sodium Ascorbate solution (500 mM in water, freshly prepared)
- PBS
- Mounting medium with DAPI

Procedure:

- Prepare Click Reaction Cocktail:
 - Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:
 - 89 µL Click Reaction Buffer
 - 2 µL Azide-dye stock (10 mM in DMSO, final concentration 200 µM)

- 1 μL CuSO_4 solution (100 mM, final concentration 1 mM)
- 8 μL Sodium Ascorbate solution (500 mM, final concentration 40 mM)
- Note: Add the reagents in the order listed. The solution should be used within 15 minutes.
- Click Reaction:
 - Remove the wash buffer from the cells and add the click reaction cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.
- Washing:
 - Wash cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining and Mounting:
 - If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.
 - Mount the coverslips with an appropriate mounting medium.
- Imaging:
 - Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and counterstain.

Visualizations



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